![molecular formula C21H21N3O3 B5850301 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide](/img/structure/B5850301.png)
5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide, also known as PPFH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPFH is a furohydrazide derivative that has shown promising results in various studies, indicating its potential as a therapeutic agent. In
作用机制
5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB and MAPK signaling pathways. 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Additionally, 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide has been shown to improve insulin sensitivity and glucose uptake in diabetic animals by activating the AMPK signaling pathway.
Biochemical and Physiological Effects:
5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. Additionally, 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes.
实验室实验的优点和局限性
One of the advantages of using 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide in lab experiments is its low toxicity. 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide has been shown to have low toxicity in animal models, indicating its potential as a safe therapeutic agent. However, one of the limitations of using 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its potential use in the treatment of autoimmune diseases, such as multiple sclerosis. Additionally, further studies are needed to investigate the safety and efficacy of 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide in humans.
合成方法
5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide can be synthesized using a multi-step process. The first step involves the reaction of 4-propylphenol with formaldehyde to form 4-propylbenzyl alcohol. The second step involves the reaction of 4-propylbenzyl alcohol with furoyl chloride to form 4-propylbenzyl furoate. The final step involves the reaction of 4-propylbenzyl furoate with 2-pyridinecarboxaldehyde hydrazone to form 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide.
科学研究应用
5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
5-[(4-propylphenoxy)methyl]-N-[(E)-pyridin-2-ylmethylideneamino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-5-16-7-9-18(10-8-16)26-15-19-11-12-20(27-19)21(25)24-23-14-17-6-3-4-13-22-17/h3-4,6-14H,2,5,15H2,1H3,(H,24,25)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKGEUCOWNRVMC-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N/N=C/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-propylphenoxy)methyl]-N'-[(E)-pyridin-2-ylmethylidene]furan-2-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

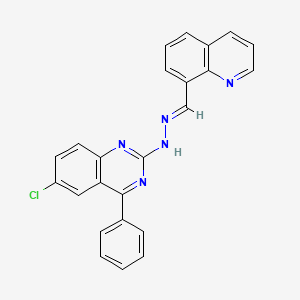
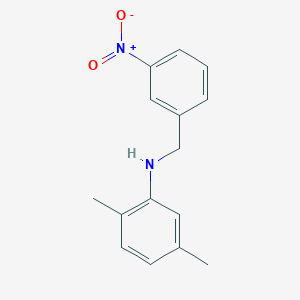
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850232.png)

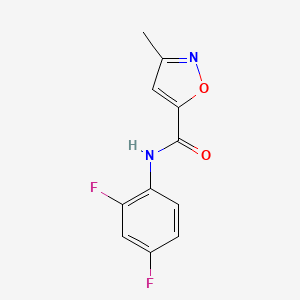
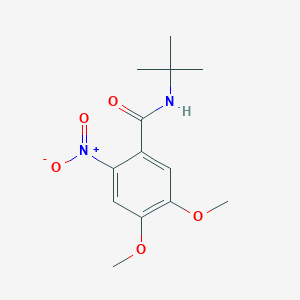
![benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5850263.png)
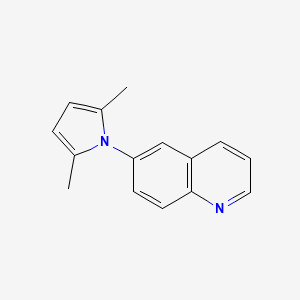
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5850281.png)
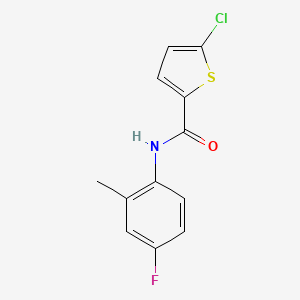
![17-[(2-chlorobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5850302.png)
![4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5850311.png)
![2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol](/img/structure/B5850325.png)
![5-{[(2,5-dimethylphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850331.png)